

Application Notes and Protocols for the NMR Spectroscopic Characterization of Allyl Isovalerate

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Compound of Interest

Compound Name: *Allyl isovalerate*

Cat. No.: *B1212447*

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of organic molecules. This document provides detailed application notes and protocols for the characterization of **allyl isovalerate** ($C_8H_{14}O_2$) using 1H and ^{13}C NMR spectroscopy. **Allyl isovalerate** is a fatty acid ester commonly used as a flavoring agent. These guidelines will assist researchers in obtaining and interpreting high-quality NMR spectra for structural verification and purity assessment.

Molecular Structure and Atom Numbering

The structure of **allyl isovalerate** with the numbering scheme used for NMR assignments is shown below.

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Figure 1: Structure of **Allyl Isovalerate** with atom numbering for NMR assignments.

Data Presentation

The following tables summarize the quantitative ^1H and ^{13}C NMR data for **allyl isovalerate**.

Table 1: ^1H NMR Spectral Data for Allyl Isovalerate

Protons	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) in Hz
H-1' (2H)	~4.57	d	J = 5.7 Hz
H-2' (1H)	~5.92	ddt	J = 17.2, 10.5, 5.7 Hz
H-3'a (1H, trans)	~5.31	dq	J = 17.2, 1.5 Hz
H-3'b (1H, cis)	~5.22	dq	J = 10.5, 1.5 Hz
H-2 (2H)	~2.18	d	J = 7.1 Hz
H-3 (1H)	~2.08	nonet	J = 6.7 Hz
H-4 (6H)	~0.95	d	J = 6.7 Hz

Note: Chemical shifts are referenced to TMS (0 ppm) in CDCl_3 . Coupling constants are estimated based on typical values for allyl groups and aliphatic systems.

Table 2: ^{13}C NMR Spectral Data for Allyl Isovalerate[1]

Carbon Atom	Chemical Shift (δ) ppm
C-1	172.65
C-2	43.40
C-3	25.77
C-4	22.44
C-1'	64.84
C-2'	132.55
C-3'	118.02

Note: Chemical shifts are referenced to TMS (0 ppm) in CDCl_3 .^[1]

Experimental Protocols

Sample Preparation

- **Sample Weighing:** Accurately weigh 10-20 mg of **allyl isovalerate** for ^1H NMR and 50-100 mg for ^{13}C NMR.
- **Solvent Selection:** Use approximately 0.6-0.8 mL of deuterated chloroform (CDCl_3) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.
- **Dissolution:** Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently vortex or swirl the vial until the sample is completely dissolved.
- **Internal Standard:** For accurate chemical shift referencing, use a solvent that contains tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- **Transfer to NMR Tube:** Using a Pasteur pipette with a small plug of glass wool at the tip, filter the solution directly into a clean, dry 5 mm NMR tube. This will remove any particulate matter that could adversely affect the spectral quality.
- **Capping and Labeling:** Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

^1H NMR Spectroscopy:

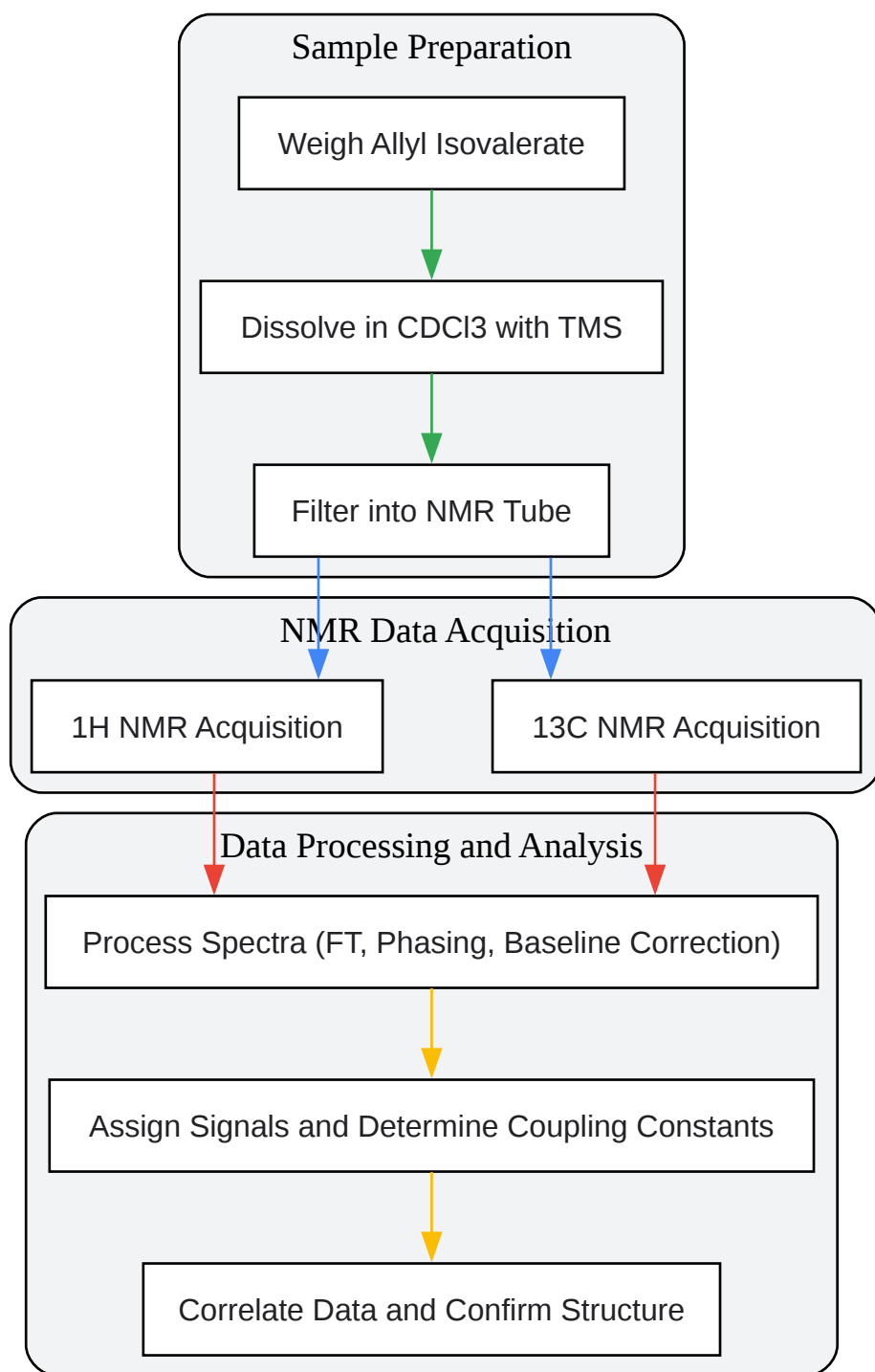
- Pulse Program: Standard single-pulse (zg)
- Number of Scans (NS): 16 to 64
- Relaxation Delay (D1): 1-5 seconds
- Acquisition Time (AQ): 2-4 seconds
- Spectral Width (SW): 10-12 ppm
- Temperature: 298 K

^{13}C NMR Spectroscopy:

- Pulse Program: Proton-decoupled single-pulse (zgpg)
- Number of Scans (NS): 1024 or more, depending on sample concentration
- Relaxation Delay (D1): 2 seconds
- Acquisition Time (AQ): 1-2 seconds
- Spectral Width (SW): 0-220 ppm
- Temperature: 298 K

Visualization of Experimental Workflow

The logical workflow for the NMR characterization of **allyl isovalerate** is depicted in the following diagram.



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NMR Characterization Workflow

Signal Interpretation and Structural Confirmation

The ^1H NMR spectrum of **allyl isovalerate** displays characteristic signals for both the allyl and isovalerate moieties. The olefinic protons of the allyl group appear in the downfield region (5-6 ppm) and exhibit complex splitting patterns due to geminal, cis, and trans couplings. The protons adjacent to the ester oxygen (H-1') are also shifted downfield. The signals for the isovalerate group appear in the upfield region, with the methyl protons (H-4) appearing as a characteristic doublet.

The ^{13}C NMR spectrum provides complementary information, with the carbonyl carbon (C-1) appearing at the most downfield chemical shift. The olefinic carbons (C-2' and C-3') are observed in the intermediate region, while the aliphatic carbons of the isovalerate group are found in the upfield region. By correlating the ^1H and ^{13}C NMR data, the structure of **allyl isovalerate** can be unequivocally confirmed.

For more complex analyses or in cases of signal overlap, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

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References

- 1. Allyl isovalerate | $\text{C}_8\text{H}_{14}\text{O}_2$ | CID 17816 - PubChem [pubchem.ncbi.nlm.nih.gov]
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